N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN3O4S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20FN3O4S
- Molecular Weight : 441.5 g/mol
- IUPAC Name : N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
The compound exhibits various biological activities attributed to its structural components, particularly the benzothieno and pyrimidine moieties. These structures are known to interact with multiple biological targets, including enzymes involved in neurodegenerative diseases.
1. Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's inhibitory effects on cholinesterases (AChE and BChE), which are crucial in the treatment of Alzheimer's disease. For instance:
- Cholinesterase Inhibition : The compound demonstrated significant inhibitory activity against AChE with an IC50 value indicating moderate potency. This suggests its potential role in enhancing cholinergic neurotransmission .
2. Antioxidant Activity
The compound has shown promising antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Assays : Preliminary assays indicated that the compound effectively scavenges free radicals and reduces lipid peroxidation .
3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research indicates that derivatives of benzothieno compounds can inhibit pro-inflammatory pathways.
- Prostaglandin Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-27-12-6-11(7-13(8-12)28-2)23-16(25)9-24-10-22-18-17-14(21)4-3-5-15(17)29-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAASASJLBTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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